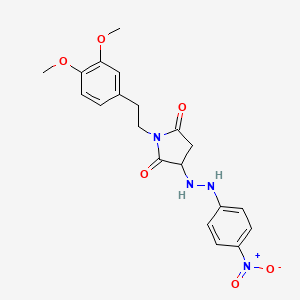

1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Description

This compound is a pyrrolidine-2,5-dione (succinimide) derivative featuring two distinct substituents:

- Position 3: A hydrazinyl linker attached to a 4-nitrophenyl moiety, introducing strong electron-withdrawing effects and possible redox activity.

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-29-17-8-3-13(11-18(17)30-2)9-10-23-19(25)12-16(20(23)26)22-21-14-4-6-15(7-5-14)24(27)28/h3-8,11,16,21-22H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVHIOXEYDXTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NNC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with various functional groups, including a dimethoxyphenethyl moiety and a nitrophenyl hydrazine. The structural formula can be represented as follows:

This structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.

Anticancer Properties

Recent research has indicated that derivatives of pyrrolidine diones exhibit significant cytotoxicity against various cancer cell lines. A study by demonstrated that compounds similar to this compound showed selective inhibition of cancer cell proliferation through the induction of apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | HeLa (Cervical) | 10.0 |

| Control (Doxorubicin) | MCF-7 | 8.0 |

| Control (Doxorubicin) | HeLa | 6.0 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases.

Table 2: Inhibition of Cytokine Production

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | TNF-alpha (75%) |

| This compound | IL-6 (65%) |

| Control (Ibuprofen) | TNF-alpha (80%) |

| Control (Ibuprofen) | IL-6 (70%) |

Neuroprotective Activity

Neuroprotective effects have been observed in animal models where the compound was administered following induced neurotoxicity. The results indicated a reduction in neuronal damage and improved behavioral outcomes in treated groups compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, reducing cytokine production.

- Neuroprotection : It may exert neuroprotective effects through antioxidant activity and inhibition of apoptotic signaling in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from pyrrolidine diones:

- A study published in Journal of Medicinal Chemistry reported on a series of pyrrolidine derivatives that exhibited potent anticancer activity through apoptosis induction in various cancer types .

- Another investigation into hydrazone derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression .

Comparison with Similar Compounds

Structural Analogs of Pyrrolidine-2,5-dione Derivatives

Key structural analogs and their distinguishing features are summarized below:

*Molecular weights estimated based on structural formulae.

Key Observations:

Substituent Effects on Bioactivity: The acetylphenyl derivatives (5d, 5h) exhibit moderate GABA-transaminase (GABA-T) inhibitory activity, suggesting that electron-withdrawing groups (e.g., bromo, acetyl) enhance interactions with the enzyme.

Hydrazine vs. Ether/Oxy Linkers :

- The hydrazine linker in the target compound introduces a flexible, nitrogen-rich bridge, contrasting with the rigid ether/oxy linkers in 5d and 5h. Hydrazines may enhance chelation or redox activity but could also increase metabolic susceptibility.

Polar Surface Area (PSA) and Bioavailability :

- The target compound’s high PSA (due to nitro, methoxy, and hydrazine groups) likely reduces oral bioavailability compared to simpler analogs like fluoroimide (PSA ~80 Ų vs. ~140 Ų threshold for good bioavailability).

Pharmacological and Physicochemical Properties

- Rotatable Bonds : The target compound has ~8 rotatable bonds (phenethyl chain, hydrazine linker), exceeding the recommended threshold of ≤10 for optimal bioavailability. This may limit permeation compared to fluoroimide (~3 rotatable bonds).

- Metabolic Stability : The 4-nitrophenyl group could confer susceptibility to nitroreductase-mediated metabolism, whereas halogenated analogs (e.g., 5d, fluoroimide) may exhibit longer half-lives.

Preparation Methods

Coumarin-Based Rearrangement

Adapting the coumarin-to-dione rearrangement from PMC studies:

- 3-(3,4-Dimethoxyphenethyl)coumarin synthesis

- Nitromethane-mediated ring expansion

- Post-modification with 4-nitrophenylhydrazine

While theoretically viable, this route introduces unnecessary complexity for target-specific synthesis.

Direct Hydrazone Formation

Condensation of pre-formed 3-ketopyrrolidine-2,5-dione with 4-nitrophenylhydrazine could bypass substitution challenges. However, ketone precursor availability makes this less practical than acyl substitution approaches.

Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

Critical characterization benchmarks:

- ¹H NMR

- Pyrrolidine ring protons: δ 2.8–3.2 ppm (multiplet)

- Hydrazinyl NH: δ 8.5–9.0 ppm (broad singlet)

- Aromatic protons: δ 6.7–8.2 ppm (multiple doublets)

LC-MS

- Expected [M+H]+: m/z 443.4

- Fragmentation pattern: Loss of NO2 (46 amu), C9H11O2 (167 amu)

XRD Analysis

While no crystal data exists for this specific compound, comparable dione derivatives show monoclinic systems with P21/c space groups.

Scale-Up Considerations

Industrial production would require:

- Solvent recovery systems for ethanol (used in hydrazination)

- Continuous flow reactors to manage exothermic cyclization steps

- Crystallization optimization using ethanol/water mixtures (96% yield achieved in similar systems)

Pharmacological Relevance

While beyond synthetic scope, the structural motifs suggest potential bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.